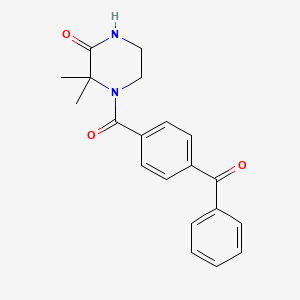

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one

Description

Properties

IUPAC Name |

4-(4-benzoylbenzoyl)-3,3-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-20(2)19(25)21-12-13-22(20)18(24)16-10-8-15(9-11-16)17(23)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLKJVNQCPVYEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-benzoylbenzoic acid with 3,3-dimethylpiperazine under specific conditions to form the desired product. The reaction conditions often require the use of catalysts and solvents to facilitate the process and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the benzoyl groups, leading to the formation of different products.

Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The benzoyl groups play a crucial role in binding to these targets, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-benzoylbenzoyl)-3,3-dimethylpiperazin-2-one with analogous compounds in terms of structure, synthesis, and biological activity.

I-191 (PAR2 Antagonist)

- Structure : 4-(8-(tert-Butyl)-6-(4-fluorophenyl)imidazo[1,2-b]pyridazine-2-carbonyl)-3,3-dimethylpiperazin-2-one.

- Key Differences : Replaces the benzoylbenzoyl group with an imidazopyridazine-carbonyl moiety and introduces a 4-fluorophenyl substituent.

- Activity: Potent PAR2 antagonist (IC₅₀ in nanomolar range) with broad inhibition of PAR2-dependent signaling in cancer cells. The imidazopyridazine group enhances binding affinity compared to simpler benzoyl derivatives.

- Pharmacokinetics : Increased lipophilicity due to the tert-butyl group may improve membrane permeability but reduce aqueous solubility .

1-(4-Fluorophenyl)-3,3-dimethylpiperazin-2-one

- Structure : Retains the 3,3-dimethylpiperazin-2-one core but substitutes the benzoylbenzoyl group with a single 4-fluorophenyl ring.

- Key Differences : Simplified structure with reduced steric bulk and molecular weight (222.26 g/mol vs. ~423 g/mol for I-191).

- Utility: Serves as a versatile scaffold for drug discovery, enabling rapid derivatization.

BzATP (2′(3′)-O-(4-Benzoylbenzoyl)-ATP)

- Structure: Adenosine triphosphate derivative with a 4-benzoylbenzoyl group at the 2′/3′-ribose position.

- Key Differences : Contains a nucleotide backbone absent in the target compound.

- Activity : Potent P2X7 receptor agonist but exhibits off-target effects due to triethylamine counterion interference. The benzoylbenzoyl moiety facilitates photoaffinity labeling in enzyme studies (e.g., mitochondrial F1-ATPase) .

Benzo[b][1,4]oxazin-3(4H)-one Derivatives (e.g., Compound 31’’)

- Structure: Features a benzoxazinone ring linked to a piperazine via a butyl chain.

- Key Differences : Flexible alkyl spacer replaces rigid benzoylbenzoyl groups.

- Activity : Demonstrates moderate activity in receptor-binding assays, suggesting that chain length and terminal aromatic systems modulate potency .

Structural and Functional Data Table

*Estimated based on structural similarity to I-191.

Biological Activity

4-(4-Benzoylbenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its interactions with various biological systems, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

- Chemical Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

- CAS Number : 952897-38-0

Synthesis

The synthesis of this compound typically involves the reaction of 4-benzoylbenzoic acid with 3,3-dimethylpiperazine. The process requires specific catalysts and solvents to optimize yield and purity. Industrial production may utilize continuous flow reactors for scalability and efficiency .

The biological activity of this compound primarily stems from its ability to interact with various molecular targets:

- Enzymatic Interactions : The compound has been studied for its effects on enzymes, potentially influencing metabolic pathways.

- Receptor Binding : Its structure allows it to bind to specific receptors, which may modulate cellular responses .

Neuropharmacological Effects

The compound may also have neuropharmacological implications. Similar compounds have been explored as potential neuroimaging agents for cholinesterases, indicating a possible role in neurological disorders .

Receptor Agonism

Notably, the compound exhibits properties akin to known receptor agonists. For example, it has been compared to BzATP, a potent agonist at P2X7 receptors, which suggests that this compound could modulate purinergic signaling pathways .

Case Studies and Research Findings

Comparative Analysis

When compared to similar compounds such as 4-benzoylbenzoic acid and benzophenone derivatives, this compound stands out due to its unique piperazine ring structure combined with benzoyl groups. This combination may enhance its binding affinity and specificity towards biological targets.

Similar Compounds Comparison

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Benzoylbenzoic Acid | Lacks piperazine ring | Moderate antimicrobial activity |

| Benzophenone Derivatives | Varies in functional groups | Photostability and UV absorption |

| 3,3-Dimethylpiperazine | No benzoyl substitutions | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.